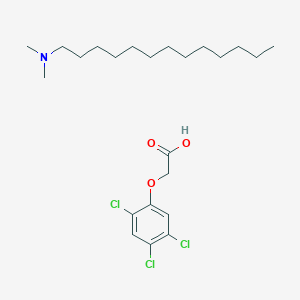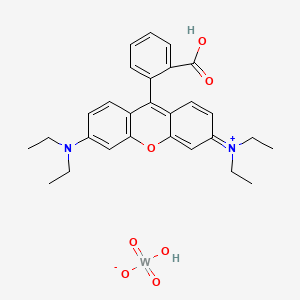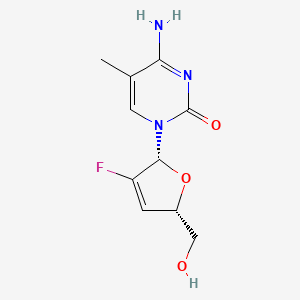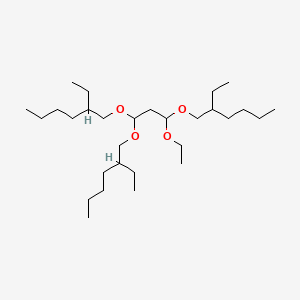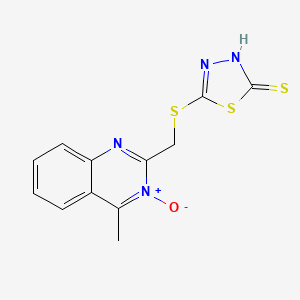
5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)-1,3,4-thiadiazole-2(3H)-thione est un composé organique complexe avec une structure unique qui combine des éléments de quinazoline et de thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)-1,3,4-thiadiazole-2(3H)-thione implique généralement plusieurs étapes. Une méthode courante commence par la préparation du dérivé de quinazoline, suivie de l'introduction de la partie thiadiazole. Les conditions de réaction nécessitent souvent des températures spécifiques, des solvants et des catalyseurs pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux normes requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
5-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)-1,3,4-thiadiazole-2(3H)-thione peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier l'état d'oxydation du composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein du composé.
Substitution : Ce type de réaction permet le remplacement d'atomes ou de groupes spécifiques au sein de la molécule, permettant la synthèse de dérivés avec des propriétés différentes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des thiols ou des amines. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec des groupes fonctionnels variés.
Applications De Recherche Scientifique
5-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)-1,3,4-thiadiazole-2(3H)-thione a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : La structure unique du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études d'inhibition enzymatique et de liaison aux protéines.
Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies où ses propriétés chimiques spécifiques peuvent être bénéfiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 5-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)-1,3,4-thiadiazole-2(3H)-thione implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, où le composé peut inhiber ou activer des voies biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de quinazoline et de thiadiazole, tels que :
- 2-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)éthanol
- 2-(((4-Méthyl-3-oxydo-2-quinazolinyl)méthyl)thio)éthanol
Unicité
Ce qui distingue 5-(((4-Méthyl-3-oxydo-2,3-dihydro-2-quinazolinyl)méthyl)thio)-1,3,4-thiadiazole-2(3H)-thione est sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela le rend particulièrement précieux dans la recherche et les applications industrielles où ces propriétés sont avantageuses.
Propriétés
Numéro CAS |
6965-89-5 |
|---|---|
Formule moléculaire |
C12H10N4OS3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C12H10N4OS3/c1-7-8-4-2-3-5-9(8)13-10(16(7)17)6-19-12-15-14-11(18)20-12/h2-5H,6H2,1H3,(H,14,18) |
Clé InChI |
LWINHWZOZDHRPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=NNC(=S)S3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


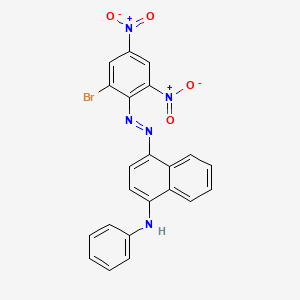
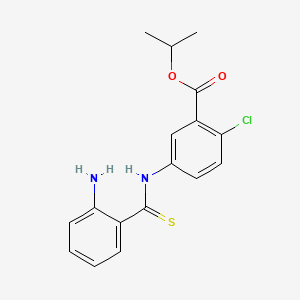
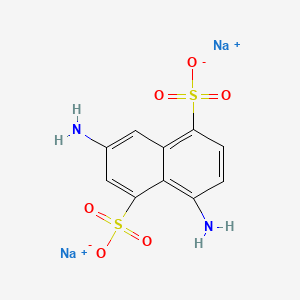
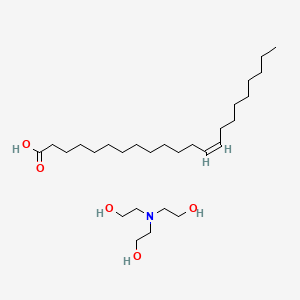

![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

